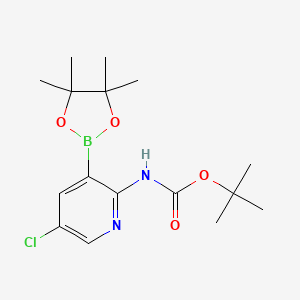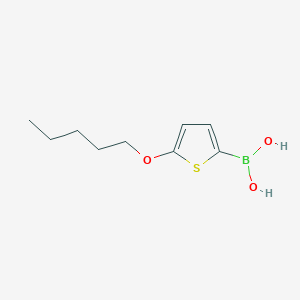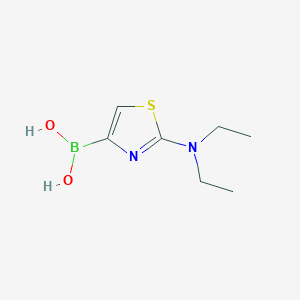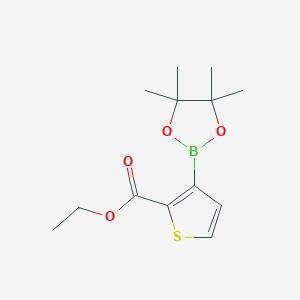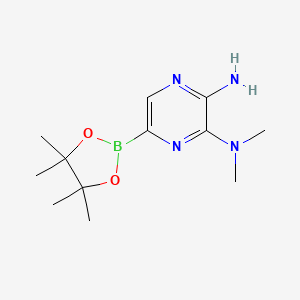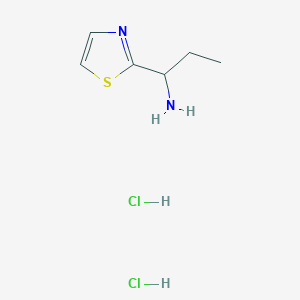![molecular formula C13H13F3N4O3 B6416396 2-[5-(2-Pyrrolidinyl)-1,2,4-oxadiazol-3-yl]pyridine trifluoroacetate, 95% CAS No. 1262774-20-8](/img/structure/B6416396.png)
2-[5-(2-Pyrrolidinyl)-1,2,4-oxadiazol-3-yl]pyridine trifluoroacetate, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[5-(2-Pyrrolidinyl)-1,2,4-oxadiazol-3-yl]pyridine trifluoroacetate, 95% (2-POT) is an organic compound with a wide range of applications in scientific research. It is a versatile compound that can be used as a reagent in organic synthesis, as a ligand for metal complexes, and as a catalyst in chemical reactions. 2-POT has also been used in the study of biological systems, including proteins, nucleic acids, and enzymes.
Wissenschaftliche Forschungsanwendungen
2-[5-(2-Pyrrolidinyl)-1,2,4-oxadiazol-3-yl]pyridine trifluoroacetate, 95% has been used in a variety of scientific research applications. It has been used as a ligand in the synthesis of metal complexes, as a reagent in organic synthesis, and as a catalyst in chemical reactions. It has also been used in the study of proteins, nucleic acids, and enzymes, as well as in the study of drug metabolism and drug-protein interactions.
Wirkmechanismus
2-[5-(2-Pyrrolidinyl)-1,2,4-oxadiazol-3-yl]pyridine trifluoroacetate, 95% acts as a catalyst in chemical reactions by forming a complex with the reactants. This allows the reactants to interact more efficiently, leading to faster and more efficient reactions. Additionally, 2-[5-(2-Pyrrolidinyl)-1,2,4-oxadiazol-3-yl]pyridine trifluoroacetate, 95% can act as an inhibitor of certain enzymes, which can be useful in the study of drug metabolism and drug-protein interactions.
Biochemical and Physiological Effects
2-[5-(2-Pyrrolidinyl)-1,2,4-oxadiazol-3-yl]pyridine trifluoroacetate, 95% has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as cytochrome P450 and acetylcholinesterase. It has also been found to have an inhibitory effect on the growth of certain cancer cell lines. Additionally, 2-[5-(2-Pyrrolidinyl)-1,2,4-oxadiazol-3-yl]pyridine trifluoroacetate, 95% has been found to have anti-inflammatory, anti-oxidant, and anti-microbial properties.
Vorteile Und Einschränkungen Für Laborexperimente
2-[5-(2-Pyrrolidinyl)-1,2,4-oxadiazol-3-yl]pyridine trifluoroacetate, 95% has several advantages for lab experiments. It is a relatively inexpensive compound, and it is easy to prepare in a laboratory setting. Additionally, it is a versatile compound, with a wide range of applications in scientific research. However, it also has some limitations. For example, it can be toxic and corrosive, and it can cause skin irritation. Therefore, it is important to use protective equipment when handling 2-[5-(2-Pyrrolidinyl)-1,2,4-oxadiazol-3-yl]pyridine trifluoroacetate, 95% in a laboratory setting.
Zukünftige Richtungen
There are a number of potential future directions for the use of 2-[5-(2-Pyrrolidinyl)-1,2,4-oxadiazol-3-yl]pyridine trifluoroacetate, 95% in scientific research. It could be used to further investigate the mechanism of action of certain enzymes, or to study the effects of drugs on the body. Additionally, it could be used to study the effects of environmental pollutants on biological systems. Furthermore, it could be used to study the effects of certain drugs on the brain, or to develop new therapeutic agents. Finally, it could be used to study the effects of certain drugs on the immune system, or to develop new diagnostic tools.
Synthesemethoden
2-[5-(2-Pyrrolidinyl)-1,2,4-oxadiazol-3-yl]pyridine trifluoroacetate, 95% can be prepared in a laboratory setting by reacting 2-pyrrolidinyl-1,2,4-oxadiazole with trifluoroacetic anhydride. The reaction is carried out at room temperature in an inert atmosphere, such as nitrogen or argon. The product is then purified by column chromatography, followed by recrystallization from a suitable solvent, such as ethanol or acetone.
Eigenschaften
IUPAC Name |
3-pyridin-2-yl-5-pyrrolidin-2-yl-1,2,4-oxadiazole;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O.C2HF3O2/c1-2-6-12-8(4-1)10-14-11(16-15-10)9-5-3-7-13-9;3-2(4,5)1(6)7/h1-2,4,6,9,13H,3,5,7H2;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVQBNLJZOKAZTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC(=NO2)C3=CC=CC=N3.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

